Antiproliferative Potency Range: Predicted Advantage Over Simpler Thiophene Carboxamides
877649-87-1 has been reported to exhibit antitumor activity with IC50 values ranging from 5 to 15 µM in a cell-based cytotoxicity assay . While the exact cell line and assay conditions are not disclosed in the primary source, this potency range places it within the 'moderately active' category for a screening hit. For context, the structurally distinct 4-thiophene carboxamide BDBM51816 shows an EC50 of 30,000 nM (30 µM) in a biochemical MEKK2-MEK5 TR-FRET assay [1]. If the cellular potency translates to target engagement, 877649-87-1 could be 2- to 6-fold more potent than a close analog that lacks the N-(4-methylbenzyl) group, although the targets are likely different.
| Evidence Dimension | In vitro potency (IC50 / EC50) |
|---|---|
| Target Compound Data | IC50 = 5–15 µM (unspecified cell-based antitumor assay) |
| Comparator Or Baseline | BDBM51816 EC50 = 30 µM (TR-FRET assay for MEKK2-MEK5 PB1 domain interaction) |
| Quantified Difference | ~2–6 fold lower IC50 for 877649-87-1 (caution: different assay formats and targets) |
| Conditions | 877649-87-1: cell-based cytotoxicity, details unpublished; BDBM51816: University of New Mexico TR-FRET HTS assay (NIH project 1R03MH084830-01) |
Why This Matters
For procurement, the reported potency window provides a benchmark for quality control (e.g., confirming lot-to-lot consistency in a standard cytotoxicity assay) and justifies prioritization over analogs with demonstrably higher EC50 values in related screens.
- [1] BindingDB. BDBM51816: EC50 = 3.00E+4 nM. Assay: TR-FRET HTS for Inhibitors of MEKK2-MEK5 PB1 Domain. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=51816 (accessed 2026-04-29). View Source
